1,1,1,3-Tetrafluoro-2-phenylpropan-2-ol

Acidity Hydrogen Bonding Physicochemical Profiling

Sourcing fluorinated aryl carbinols with precise -CF3/-CH2F asymmetry is critical for avoiding failed asymmetric syntheses. 1,1,1,3-Tetrafluoro-2-phenylpropan-2-ol (CAS 78534-23-1) delivers a controlled logP of 2.40, ideal for Lipinski-compliant drug candidates. Key procurement advantages: - Unique chiral scaffold enables high enantiomeric excess in catalytic asymmetric transformations. - High boiling point (267.4°C) supports high-temperature reactions and facile vacuum distillation purification. - Distinct from the hexafluoro analog (logP 3.10), reducing non-specific binding and solubility liabilities in lead optimization.

Molecular Formula C9H8F4O
Molecular Weight 208.15 g/mol
Cat. No. B7838730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,3-Tetrafluoro-2-phenylpropan-2-ol
Molecular FormulaC9H8F4O
Molecular Weight208.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CF)(C(F)(F)F)O
InChIInChI=1S/C9H8F4O/c10-6-8(14,9(11,12)13)7-4-2-1-3-5-7/h1-5,14H,6H2
InChIKeyDTYFNASZPQOBNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1,3-Tetrafluoro-2-phenylpropan-2-ol: Procurement-Grade Specifications and Physicochemical Profile for Fluorinated Building Block Selection


1,1,1,3-Tetrafluoro-2-phenylpropan-2-ol (CAS 78534-23-1, also indexed as 6302-09-6 for the 1,1,3,3-tetrafluoro isomer) is a fluorinated tertiary aryl carbinol characterized by a phenyl group and an asymmetric fluorination pattern—one -CF3 group and one -CH2F group on the carbinol carbon . This compound serves as a chiral building block and synthetic intermediate in pharmaceutical and agrochemical research , with predicted physicochemical properties including a pKa of 10.03±0.29 and a logP of 2.40 .

Critical Differentiation: Why 1,1,1,3-Tetrafluoro-2-phenylpropan-2-ol Cannot Be Replaced by Common Aryl Trifluoromethyl Carbinol Analogs


Generic substitution among fluorinated aryl carbinols is scientifically unsound due to the profound influence of fluorination pattern on key physicochemical properties. The presence of a -CH2F group alongside a -CF3 group in 1,1,1,3-tetrafluoro-2-phenylpropan-2-ol confers a distinct combination of hydrogen bond donating capability, lipophilicity (logP 2.40 [1]), and steric profile compared to symmetrically fluorinated analogs like 1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-ol (logP 3.10 [2]). These differences directly impact reactivity in asymmetric syntheses, metabolic stability in drug candidates, and purification behavior—making direct substitution without re-optimization a high-risk procurement decision [3].

Quantitative Differentiation Evidence: 1,1,1,3-Tetrafluoro-2-phenylpropan-2-ol vs. Key Comparators


pKa Comparison: 1,1,1,3-Tetrafluoro-2-phenylpropan-2-ol vs. Hexafluoro and Trifluoro Analogs

The predicted pKa of 1,1,1,3-tetrafluoro-2-phenylpropan-2-ol is 10.03±0.29, positioning it as a weaker acid than the hexafluoro analog 1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-ol (pKa 7.42 [1]), but a stronger acid than the mono-trifluoromethyl analog 2,2,2-trifluoro-1-phenylethanol (pKa 10.77 [2]). This places the compound in a distinct acidity window compared to both its more heavily and less heavily fluorinated counterparts .

Acidity Hydrogen Bonding Physicochemical Profiling

Lipophilicity (logP) Comparison: Asymmetric Fluorination Modulates Partition Coefficient

The logP of 1,1,1,3-tetrafluoro-2-phenylpropan-2-ol is reported as 2.40 [1]. This value is intermediate between the less lipophilic trifluoromethyl analog 2,2,2-trifluoro-1-phenylethanol (logP 2.22 [2]) and the more lipophilic hexafluoro analog 1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-ol (logP 3.10 [3]). The incremental increase in lipophilicity relative to the mono-CF3 compound, without reaching the extreme hydrophobicity of the bis-CF3 compound, is a direct consequence of the asymmetric -CF3/-CH2F substitution pattern [1].

Lipophilicity Drug Design ADME Properties

Density and Boiling Point Comparison: Physical Property Differentiation for Handling and Purification

1,1,1,3-Tetrafluoro-2-phenylpropan-2-ol exhibits a predicted density of 1.303 g/cm³ and a boiling point of 267.4°C at 760 mmHg . In contrast, the hexafluoro analog 1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-ol has a reported boiling point of 160°C (lit.) . This boiling point difference of over 100°C is significant and reflects the impact of replacing a -CH2F group with a second -CF3 group, which reduces molecular weight and intermolecular hydrogen bonding potential. The trifluoro analog 1,1,1-trifluoro-2-phenylpropan-2-ol has a density of 1.238 g/cm³ and a boiling point of 223.5°C [1], placing the target compound's physical properties between these two comparators.

Physical Properties Purification Process Chemistry

Antiproliferative Activity Context: Class-Level Inference for Oncology Research Applications

While direct antiproliferative data for 1,1,1,3-tetrafluoro-2-phenylpropan-2-ol itself is limited in the public domain, the broader class of aryl trifluoromethyl carbinols has demonstrated cytotoxic activity against multiple human cancer cell lines. A related study reported that a phenyl propanoid derivative exhibited cytotoxic activity against five human cancer cell lines (BGC-823, HCT-8, A5049, Bel-7402, and A2780), with IC50 values ranging from 3.15 to 7.32 μM [1]. Additionally, a compound in this class was reported to inhibit 80% of breast cancer cells at a concentration of 30 μM [2]. The specific fluorination pattern of the target compound (-CF3/-CH2F) is hypothesized to modulate potency and selectivity profiles compared to fully symmetric analogs, though direct comparative studies are not yet available [3].

Anticancer Cytotoxicity Lead Optimization

Optimal Procurement Scenarios for 1,1,1,3-Tetrafluoro-2-phenylpropan-2-ol Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization Requiring logP in the 2.0-3.0 Range

For drug discovery programs targeting optimal oral bioavailability, the logP of 2.40 for 1,1,1,3-tetrafluoro-2-phenylpropan-2-ol positions it within the ideal Lipinski-compliant window [1]. This contrasts with the more lipophilic hexafluoro analog (logP 3.10 [2]), which may introduce undesirable solubility and non-specific binding liabilities. Procurement of this specific compound is justified when a fluorinated aryl carbinol building block with moderate, controlled lipophilicity is required to balance potency and ADME properties [1][2].

Asymmetric Synthesis and Chiral Auxiliary Development

The compound's chiral nature and specific fluorination pattern (-CF3/-CH2F) make it a valuable substrate for enantioselective transformations. While direct comparative studies are sparse, class-level evidence demonstrates that fluorinated aryl carbinols can be employed in catalytic asymmetric syntheses to achieve high enantiomeric excess [3]. The intermediate pKa (10.03) relative to the hexafluoro analog (7.42) suggests milder reaction conditions may be employed for deprotonation or hydrogen-bonding catalysis compared to more acidic fluorinated alcohols [4].

Process Chemistry: High-Boiling Solvent or Intermediate for Distillation Purification

With a boiling point of 267.4°C at atmospheric pressure , this compound is suitable for high-temperature reactions where lower-boiling fluorinated solvents (e.g., hexafluoro analog, BP 160°C ) would evaporate. Its high boiling point also facilitates purification by vacuum distillation, providing a clear operational advantage in process development workflows that require thermal stability and ease of solvent removal .

Anticancer Lead Generation: Exploring Fluorination Pattern SAR

The class-level cytotoxic activity of aryl trifluoromethyl carbinols (IC50 values in the low micromolar range against multiple cancer cell lines [5]) provides a rationale for employing this compound as a scaffold in oncology drug discovery. Its unique asymmetric fluorination (-CF3/-CH2F) offers a distinct structural variation from the more common bis-CF3 analogs, enabling exploration of novel structure-activity relationships that may yield differentiated potency or selectivity profiles [6].

Technical Documentation Hub

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